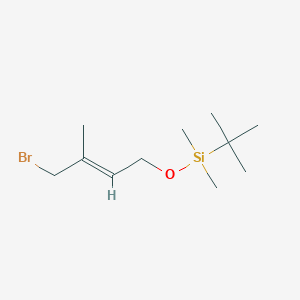
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl-dimethylsilyl group attached to a butenyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-methylbut-2-en-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, such as amines, thiols, or ethers.
Oxidation Reactions: The major products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major products are alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various organosilicon compounds and as a protecting group for alcohols in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules and study their interactions. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential medicinal properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and the tert-butyl-dimethylsilyl group play crucial roles in its reactivity and selectivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl bromoacetate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to its specific structure, which combines a bromine atom, a methyl group, and a tert-butyl-dimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and its versatility as a building block further distinguish it from similar compounds.
Properties
Molecular Formula |
C11H23BrOSi |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[(E)-4-bromo-3-methylbut-2-enoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h7H,8-9H2,1-6H3/b10-7+ |
InChI Key |
ONIBJRAKLXVUDN-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/CBr |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


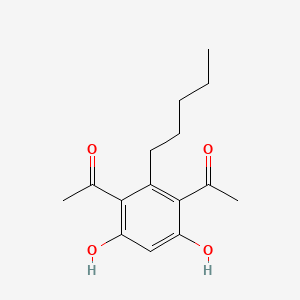
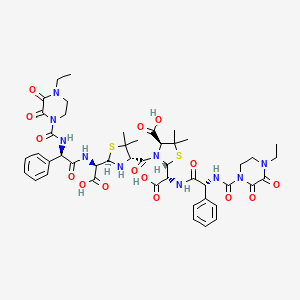
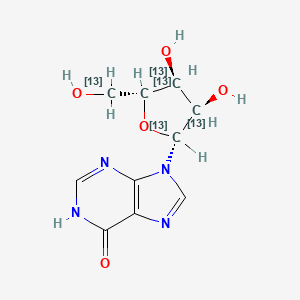
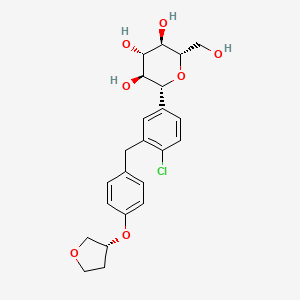
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
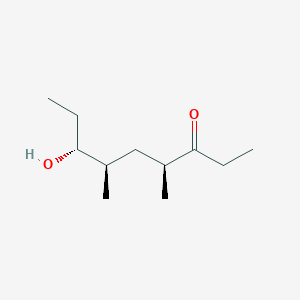
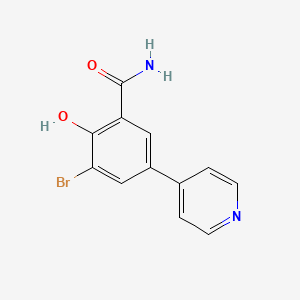
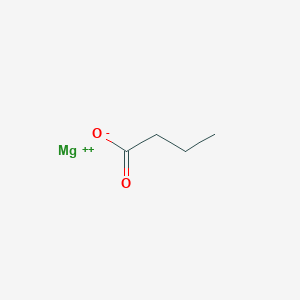
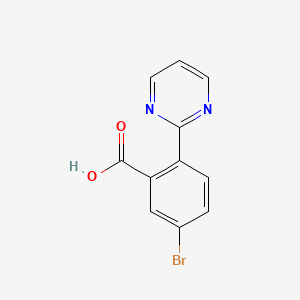
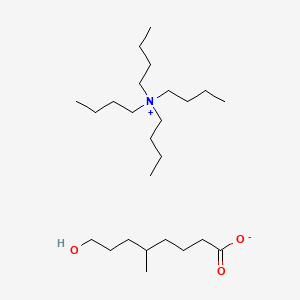
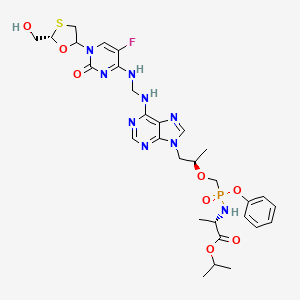
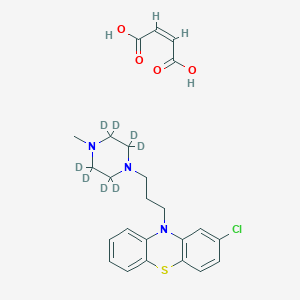
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
